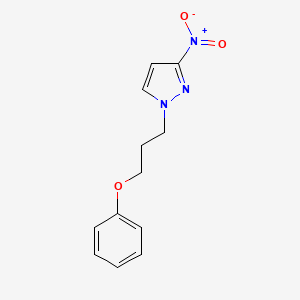

![molecular formula C21H22N2O3 B2444829 2-{3-[4-(叔丁基)苄基]-4-氧代-3,4-二氢-1-酞嗪基}乙酸 CAS No. 866151-30-6](/img/structure/B2444829.png)

2-{3-[4-(叔丁基)苄基]-4-氧代-3,4-二氢-1-酞嗪基}乙酸

货号 B2444829

CAS 编号:

866151-30-6

分子量: 350.418

InChI 键: QVYLMGHNOUKUDL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . A ceramic catalyst, which consists of zirconia (ZrO2) with a yttria (Y2O3) stabilized cubic structure, has been known to accelerate the transesterification of β-keto esters with primary and secondary alcohols .Molecular Structure Analysis

The molecular structure of similar compounds often contains both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation . Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as the substrate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 4-tert-Butylbenzenethiol has a refractive index of 1.5480, a boiling point of 238 °C, and a density of 0.964 g/mL at 25 °C .科学研究应用

抗菌和杀幼虫活性:

- 已合成 3-叔丁基-7-苄基-4H-[1,3,4]噻二唑并[2,3-c][1,2,4]三嗪-4-酮的新型衍生物,并评估了它们对细菌和真菌病原体的生长抑制特性。它们还证明在蚊子杀幼虫活性中具有效力 (Kumara 等人,2015).

苯并恶嗪类似物的抗菌活性:

- 一项关于 1, 4-苯并恶嗪类似物的合成和抗菌活性评估的研究,包括与 2-{3-[4-(叔丁基)苄基]-4-氧代-3,4-二氢-1-酞嗪基}乙酸相关的化合物,显示出对多种细菌菌株具有显着的活性 (Kadian、Maste 和 Bhat,2012).

动力学拆分和合成:

- 关于外消旋 3-叔丁基-3,4-二氢-2H-[1,4]-苯并恶嗪动力学拆分的研究,在制备化学中展示了其在获得对映体纯化合物的潜力 (Vakarov 等人,2019).

不天然氨基酸衍生物的合成:

- 一项关于三唑基丙氨酸类似物合成的研究,涉及叔丁基 2-(1-氧代异吲哚啉-2-基)乙酸衍生物的选择性烷基化,突出了这类化合物在新型氨基酸衍生物的产生中的作用 (Patil 和 Luzzio,2017).

苯并卟啉的合成和光谱性质:

- 涉及邻苯二甲酰亚胺和 4-叔丁基邻苯二甲酰亚胺缩合的研究,其中包括与 2-{3-[4-(叔丁基)苄基]-4-氧代-3,4-二氢-1-酞嗪基}乙酸相关的结构,导致形成苯并卟啉的锌配合物。这些研究对于理解此类衍生物的光谱性质具有重大意义 (Galanin 和 Shaposhnikov,2007).

新型酞嗪基衍生物的合成及其抗分枝杆菌活性:

- 合成了一系列 2-[3-(4-溴-2-氟苄基)-4-氧代-3,4-二氢-1-酞嗪基]乙酸腙,并评估了它们的抗分枝杆菌活性,证明了它们对分枝杆菌物种具有显着的体外和体内活性 (Sriram 等人,2009).

安全和危害

属性

IUPAC Name |

2-[3-[(4-tert-butylphenyl)methyl]-4-oxophthalazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-21(2,3)15-10-8-14(9-11-15)13-23-20(26)17-7-5-4-6-16(17)18(22-23)12-19(24)25/h4-11H,12-13H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYLMGHNOUKUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)

![6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2444749.png)

![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2444754.png)

![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)

![3-[[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2444758.png)

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)